molecular formula C39H52N6O5S B15074242 cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]

cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]

Cat. No.: B15074242
M. Wt: 716.9 g/mol
InChI Key: PXIJKHQDVFNMQY-SGOUJGOWSA-N
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Description

Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is a cyclic dipeptide (DKP) characterized by non-canonical amino acid residues, including diphenylalanine (Dip), thiazole-containing amino acid (Tza), and D-configured N-methylvaline (D-N(Me)Val). Modifications such as thiazole rings and N-methylation are known to enhance metabolic stability, membrane permeability, and target specificity in cyclic peptides .

Properties

Molecular Formula

C39H52N6O5S

Molecular Weight

716.9 g/mol

IUPAC Name

(3S,6S,9S,12R,15R)-9-benzhydryl-1-methyl-3,12-bis(2-methylpropyl)-15-propan-2-yl-6-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone

InChI

InChI=1S/C39H52N6O5S/c1-23(2)18-29-36(47)44-33(32(26-14-10-8-11-15-26)27-16-12-9-13-17-27)37(48)41-30(20-28-21-51-22-40-28)35(46)43-31(19-24(3)4)39(50)45(7)34(25(5)6)38(49)42-29/h8-17,21-25,29-34H,18-20H2,1-7H3,(H,41,48)(H,42,49)(H,43,46)(H,44,47)/t29-,30+,31+,33+,34-/m1/s1

InChI Key

PXIJKHQDVFNMQY-SGOUJGOWSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC(C)C)CC2=CSC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization can be achieved through various methods, including:

    Solution-phase cyclization: This method involves dissolving the linear peptide in a suitable solvent and adding a cyclizing agent, such as carbodiimides or thionyl chloride, to promote the formation of the cyclic structure.

    Solid-phase cyclization: In this approach, the linear peptide is synthesized on a solid support, and cyclization is induced by adding a cyclizing agent while the peptide remains attached to the resin.

Industrial Production Methods

Industrial production of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Advanced techniques like automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve replacing specific functional groups with others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying peptide cyclization and stereochemistry. It also serves as a building block for designing novel cyclic peptides with potential therapeutic applications.

    Biology: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is investigated for its biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in studies of protein-protein interactions and enzyme inhibition.

    Medicine: The compound’s potential therapeutic effects are explored in various medical fields, including oncology, infectious diseases, and immunology.

    Industry: Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] is utilized in the development of new drugs, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to proteins and enzymes with high affinity, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclic Dipeptides

Structural Features and Stereochemical Impact

The compound’s structural novelty lies in its combination of hydrophobic (Dip), heterocyclic (Tza), and stereochemically modified (D-N(Me)Val, D-Leu) residues. Key comparisons with related DKPs include:

Table 1: Structural and Functional Comparison of Cyclic Dipeptides
Compound Name Structural Features Biological Activity Source/Organism Reference
Cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu] Dip, Tza, D-N(Me)Val, D-Leu Hypothesized antimicrobial/anticancer activity Synthetic/Unspecified N/A
Cyclo(L-Pro-L-Leu) L-Pro, L-Leu Antimicrobial, algicidal Bacillus cereus, marine fungi
Cyclo(D-Pro-L-Leu) D-Pro, L-Leu Antimicrobial Bacillus cereus
Cyclo(4-OH-Pro-Leu) 4-hydroxy-Pro, Leu Algicidal (ROS induction) Chryseobacterium spp.
Cyclo(L-Pro-L-Pro) L-Pro-L-Pro Semiochemical (lizard behavior) Sceloporus lizards
Cyclo(L-Leu-L-Pro) L-Leu-L-Pro Cytotoxic (K562 cells) Marine fungi
Cyclo(D-Tyr-L-Leu) D-Tyr, L-Leu Antifungal Bacillus spp.

Key Comparative Insights

Role of Stereochemistry
  • DKPs with D-amino acids (e.g., cyclo(D-Pro-L-Leu)) often exhibit enhanced antimicrobial activity compared to L-configured analogs, likely due to resistance to proteolytic degradation .
  • The D-N(Me)Val and D-Leu residues in the target compound may similarly improve stability and bioavailability .
Functional Group Modifications
  • Thiazole (Tza) : Analogous to cyclo(D-Tyr-L-Leu) , the Tza moiety in the target compound may enhance antifungal or cytotoxic activity through aromatic stacking or metal chelation.
  • N-Methylation : Cyclosporin derivatives (e.g., CsC, CsE) demonstrate that N-methylation reduces hydrogen bonding, increasing membrane permeability . The D-N(Me)Val residue in the target compound likely confers similar advantages.
Hydrophobic vs. Polar Residues
  • Hydrophobic residues (e.g., Dip, Leu) in cyclo(L-Pro-L-Leu) and cyclo(L-Leu-L-Pro) correlate with cytotoxicity and antimicrobial activity .
  • Polar modifications (e.g., 4-OH-Pro in cyclo(4-OH-Pro-Leu)) enhance algicidal activity by promoting ROS generation . The Tza residue’s polarity may similarly influence target binding.

Antimicrobial Activity

  • Cyclo(D-Pro-L-Leu) and cyclo(L-Pro-L-Phe) from Bacillus cereus show broad-spectrum antimicrobial effects, with stereochemistry dictating target specificity .
  • Hypothesis : The Dip-Tza-Leu backbone in the target compound may disrupt bacterial membranes via hydrophobic interactions, while D-configured residues evade enzymatic degradation.

Anticancer Potential

  • Cyclo(L-Pro-L-Tyr) and cyclo(L-Pro-L-Leu) induce mitochondria-mediated apoptosis in cancer cells, with Pro-Leu variants showing higher efficacy .
  • Hypothesis : The Tza residue’s electron-deficient aromatic system may intercalate DNA or inhibit kinases, analogous to thiazole-containing drugs.

Semiochemical and Behavioral Modulation

  • Cyclo(L-Pro-L-Pro) in lizards elicits chemosensory responses, while cyclo(L-Leu-L-Pro) acts as a modulator .
  • Hypothesis : The target compound’s structural complexity could enable multi-target interactions, though its large size may limit volatility compared to simpler DKPs.

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